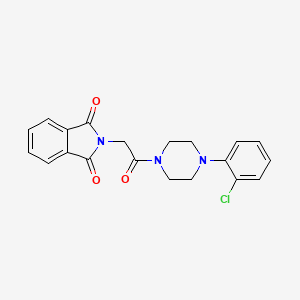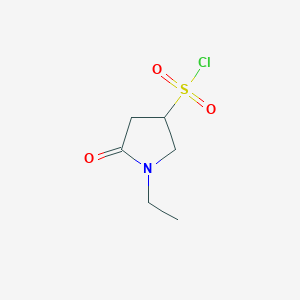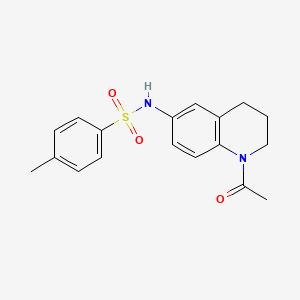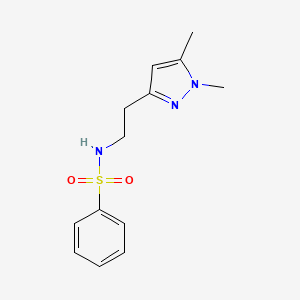
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been found to be effective in inhibiting various enzymes and proteins.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide involves the reaction of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine with benzenesulfonyl chloride in the presence of a base.
Starting Materials
2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine, benzenesulfonyl chloride, base (such as triethylamine or sodium hydroxide), solvent (such as dichloromethane or tetrahydrofuran)
Reaction
Step 1: Dissolve 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine in a solvent such as dichloromethane or tetrahydrofuran., Step 2: Add a base such as triethylamine or sodium hydroxide to the solution., Step 3: Slowly add benzenesulfonyl chloride to the solution while stirring., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Extract the product with a suitable solvent such as ethyl acetate., Step 6: Purify the product by column chromatography or recrystallization.
作用机制
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. It does so by forming a stable complex with the zinc ion present in the active site of carbonic anhydrase, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. In the case of sulfonamide-sensitive enzymes, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide acts as a competitive inhibitor, competing with the substrate for binding to the active site of the enzyme.
生化和生理效应
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the pH of the extracellular fluid. This can have several physiological effects, such as reducing the rate of bone resorption and increasing the excretion of calcium in the urine. Inhibition of sulfonamide-sensitive enzymes by N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide can lead to a decrease in the biosynthesis of folate, which is essential for DNA synthesis and cell division.
实验室实验的优点和局限性
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which can limit its effectiveness in some experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibiting its activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been shown to have antitumor effects in preclinical models. Another potential application is in the treatment of bacterial infections. Sulfonamide-sensitive enzymes are essential for the biosynthesis of folate in bacteria, and inhibiting their activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been found to be effective in killing bacteria in vitro. Finally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide could be used as a tool for studying the role of carbonic anhydrase and sulfonamide-sensitive enzymes in various physiological processes, such as bone metabolism and immune function.
科学研究应用
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been widely used in scientific research as a potent inhibitor of various enzymes and proteins. It has been found to be effective in inhibiting carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in regulating acid-base balance in the body. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has also been found to inhibit the activity of sulfonamide-sensitive enzymes, such as dihydropteroate synthase and dihydrofolate reductase, which are essential for the biosynthesis of folate.
属性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHMAPONUEUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

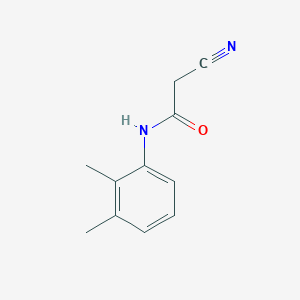
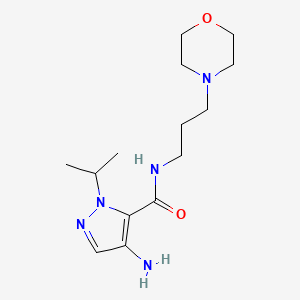
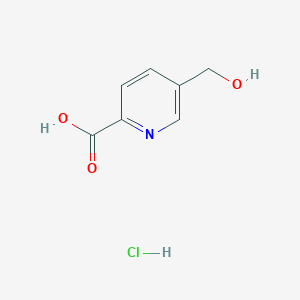
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
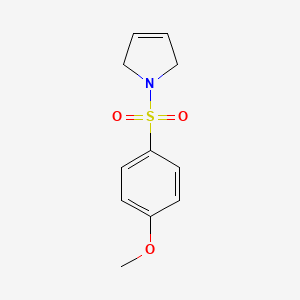
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
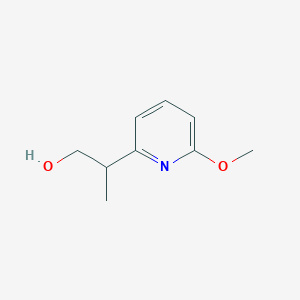
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)
